molecular formula C16H10FN3OS B6577934 N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1171406-76-0

N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide

Cat. No. B6577934
CAS RN: 1171406-76-0
M. Wt: 311.3 g/mol
InChI Key: SLZIJYKXNSOOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide, also known as FITC, is a fluorinated derivative of 1H-indole-3-carboxamide, an aromatic heterocyclic molecule. FITC is a versatile reagent used in a variety of scientific research applications, including molecular biology, biochemistry, and pharmacology. FITC is a highly fluorescent compound, which makes it an ideal tool for a variety of biological studies. In addition, FITC is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been widely used in a variety of scientific research applications. It has been used in immunoassays, as a marker for proteins and nucleic acids, and as a fluorescent probe for DNA sequencing. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been used to study the structure and function of proteins, and to detect and quantify proteins and other biomolecules. N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has also been used to study the structure and function of cell membranes, and to study the interaction between proteins and other molecules.

Mechanism of Action

N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is a highly fluorescent compound, and it is this property that makes it useful for a variety of biological studies. When N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is excited by light, it emits light of a longer wavelength, which can be detected by a fluorescence microscope. This allows researchers to visualize the location and concentration of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide-labeled molecules in a sample. The fluorescence emitted by N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide can also be used to detect and quantify proteins and other molecules.
Biochemical and Physiological Effects
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is a relatively non-toxic compound, and it has been used in a variety of laboratory experiments. It has been used to study the structure and function of proteins and to detect and quantify proteins and other biomolecules. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has been used to study the interaction between proteins and other molecules, and to study the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide in laboratory experiments is its high fluorescence intensity, which makes it an ideal tool for a variety of biological studies. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments. However, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is not suitable for use in some applications due to its relatively low solubility in aqueous solutions.

Future Directions

The use of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide in scientific research is expected to continue to expand in the coming years. Potential future applications of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide include its use in targeted drug delivery, as a biomarker for disease diagnosis, and as a tool for monitoring the activity of enzymes and other proteins. In addition, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is expected to be used in the development of new imaging techniques, such as fluorescence-based imaging. N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide could also be used in the development of new biosensors and biosensors-based assays. Finally, N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide could be used in the development of new fluorescent probes for the study of biological processes.

Synthesis Methods

N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide can be synthesized by reacting 1H-indole-3-carboxamide with 4-fluoro-1,3-benzothiazol-2-yl chloride in an aqueous solution. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the product is then purified by column chromatography.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3OS/c17-11-5-3-7-13-14(11)19-16(22-13)20-15(21)10-8-18-12-6-2-1-4-9(10)12/h1-8,18H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZIJYKXNSOOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-1H-indole-3-carboxamide

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